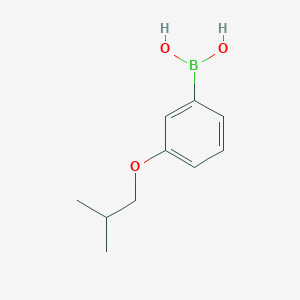
Acide 3,5-dichloro-4-fluorobenzoïque
Vue d'ensemble
Description
3,5-Dichloro-4-fluorobenzoic acid is a chemical compound with the formula C7H3Cl2FO2 . It is used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-fluorobenzoic acid consists of a benzene ring with two chlorine atoms, one fluorine atom, and a carboxylic acid group attached to it . The molecular weight is 209 .Physical And Chemical Properties Analysis
3,5-Dichloro-4-fluorobenzoic acid is a solid powder at room temperature .Applications De Recherche Scientifique
Synthèse de médicaments
L’acide 3,5-dichloro-4-fluorobenzoïque est un intermédiaire précieux pour la synthèse de médicaments, notamment les antibactériens . Il est utilisé comme précurseur synthétique dans la création de composés biologiquement actifs .
Activité antibactérienne
Le composé joue un rôle important dans le développement de médicaments antibactériens. Par exemple, il est utilisé dans la synthèse de dérivés d'acides quinolone-3-carboxyliques, connus pour leurs propriétés antibactériennes .
Activité antituberculeuse
Les hydrazones dérivés de l'hydrazide d'acide 4-fluorobenzoïque, qui peuvent être synthétisés à partir de l'this compound, ont montré une activité antituberculeuse significative . Ils ont été utilisés pour inhiber Mycobacterium tuberculosis, l'agent pathogène responsable de la tuberculose .
Synthèse d'agents antitumoraux
L'this compound est également utilisé dans la synthèse d'agents antitumoraux. Les dérivés d'hydrazone, qui peuvent être synthétisés à partir de ce composé, ont montré une activité antitumorale .
Synthèse d'analgésiques et d'anti-inflammatoires
Les dérivés d'hydrazone synthétisés à partir de l'this compound ont montré des activités analgésique et anti-inflammatoire . Cela fait du composé une ressource précieuse dans le développement de médicaments antidouleur et anti-inflammatoires .
Synthèse d'antioxydants
Les oxadiazoles, qui peuvent être synthétisés à partir de l'this compound, ont montré des activités antioxydantes . Cela rend le composé utile dans le développement de médicaments antioxydants .
Synthèse de chlorhydrate de finafloxacine
L'acide 2,4-dichloro-3-cyano-5-fluorobenzoïque, un intermédiaire clé pour la synthèse du chlorhydrate de finafloxacine (un nouvel antibiotique fluoroquinolonique), peut être synthétisé à partir de l'this compound .
Synthèse de médicaments anticonvulsivants
Les dérivés d'hydrazone synthétisés à partir de l'this compound ont montré des activités anticonvulsivantes . Cela fait du composé une ressource précieuse dans le développement de médicaments anticonvulsivants .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that halogenated benzoic acid derivatives, like 3,5-dichloro-4-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
It is known that benzylic halides typically react via an sn2 pathway, and 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that the predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .
Pharmacokinetics
It is known that the compound has high gi absorption .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment .
Analyse Biochimique
Biochemical Properties
3,5-Dichloro-4-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between 3,5-Dichloro-4-fluorobenzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of 3,5-Dichloro-4-fluorobenzoic acid on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5-Dichloro-4-fluorobenzoic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, it can affect the expression of genes involved in critical cellular functions, thereby altering the overall cellular metabolism .
Molecular Mechanism
At the molecular level, 3,5-Dichloro-4-fluorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 3,5-Dichloro-4-fluorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-4-fluorobenzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-4-fluorobenzoic acid is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-4-fluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,5-Dichloro-4-fluorobenzoic acid can result in toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
3,5-Dichloro-4-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 3,5-Dichloro-4-fluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via active transport mechanisms and distributed to various organelles, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3,5-Dichloro-4-fluorobenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3,5-dichloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHVMZOOBWYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601570 | |
| Record name | 3,5-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98191-30-1 | |
| Record name | 3,5-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)







